4-(3-Methylpentanoyl)phenyl 4-(heptyloxy)benzoate
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Overview
Description
4-(3-Methylpentanoyl)phenyl 4-(heptyloxy)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The structure of this compound consists of a benzoate group attached to a phenyl ring, which is further substituted with a 3-methylpentanoyl group and a heptyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpentanoyl)phenyl 4-(heptyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-(3-Methylpentanoyl)phenol and 4-(heptyloxy)benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpentanoyl)phenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(3-Methylpentanoyl)phenyl 4-(heptyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylpentanoyl)phenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylbutanoyl)phenyl 4-(heptyloxy)benzoate
- 4-(3-Methylpentanoyl)phenyl 4-(octyloxy)benzoate
- 4-(3-Methylpentanoyl)phenyl 4-(hexyloxy)benzoate
Uniqueness
4-(3-Methylpentanoyl)phenyl 4-(heptyloxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methylpentanoyl and heptyloxy groups can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62439-29-6 |
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Molecular Formula |
C26H34O4 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[4-(3-methylpentanoyl)phenyl] 4-heptoxybenzoate |
InChI |
InChI=1S/C26H34O4/c1-4-6-7-8-9-18-29-23-14-12-22(13-15-23)26(28)30-24-16-10-21(11-17-24)25(27)19-20(3)5-2/h10-17,20H,4-9,18-19H2,1-3H3 |
InChI Key |
JVIUOLAGNTZDIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CC(C)CC |
Origin of Product |
United States |
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